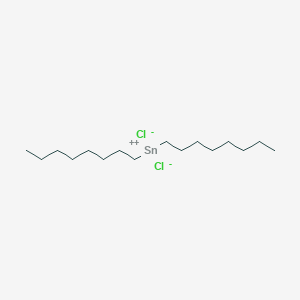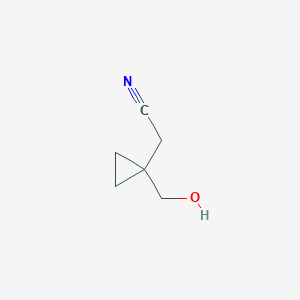
1-(Hydroxymethyl)cyclopropaneacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopropane derivatives, including 1-(Hydroxymethyl)cyclopropaneacetonitrile, often involves key intermediates such as 1-(aminomethyl)cyclopropanecarboxylic acid, readily available from cyanoacetate and dibromoethane. These processes highlight the efficiency of fragment-coupling strategies in constructing cyclopropane-based molecules with potential for further functionalization (Abele, Seiler, & Seebach, 1999).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives, including the subject molecule, showcases the characteristic secondary-structural motifs, such as eight-membered rings with hydrogen bonding, contributing to their unique chemical behaviors and stability. These structural features are critical in determining the reactivity and potential applications of these compounds (Abele, Seiler, & Seebach, 1999).
Chemical Reactions and Properties
Cyclopropane derivatives undergo a variety of chemical reactions, including substitutions that proceed with high diastereoselectivity under catalyzed conditions. For example, reactions of 1,2-disubstituted 3-(Hydroxymethyl)cyclopropenes with Grignard reagents illustrate the versatility of cyclopropane derivatives in synthetic chemistry (Xie & Fox, 2013).
Applications De Recherche Scientifique
Ethylene Biosynthesis and Affinity Purification Techniques
In research related to ethylene biosynthesis, optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, a compound structurally related to 1-(Hydroxymethyl)cyclopropaneacetonitrile, has been synthesized for use in affinity purification techniques and antibody generation. This synthesis pathway involves cycloalkylation and Hofmann rearrangement, highlighting the compound's relevance in studying plant growth hormones and their analogs (Pirrung, Dunlap, & Trinks, 1989).
Asymmetric Synthesis and Chiral Auxiliaries
Another area of application involves the asymmetric synthesis of optically active cyclopropanes, using chiral auxiliaries for the synthesis of compounds like 2-ethyl-1-amino cyclopropanecarboxylic acid. This process underscores the compound's role in the development of novel synthetic routes and the exploration of chiral chemistry (Gui, 1998).
Molecular Imprinting for Analyte Isolation
The synthesis of a molecularly imprinted polymer (MIP) for the isolation of 1-hydroxypyrene in human urine demonstrates the compound's application in creating selective extraction materials. This MIP utilizes a specific imprinting process to facilitate the detection of polycyclic aromatic hydrocarbons, illustrating the compound's utility in environmental health and safety assessments (Serrano et al., 2015).
Highly Functionalized Cyclopropanes Synthesis
Research has also focused on the stereoselective synthesis of highly functionalized cyclopropanes, relevant for the asymmetric synthesis of amino acids and other bioactive molecules. This area emphasizes the compound's importance in creating structurally complex molecules with potential pharmaceutical applications (Dorizon et al., 1999).
Secondary Metabolites and Bioactive Compounds
The chemical investigation of endophytic fungi has led to the discovery of bioactive secondary metabolites, demonstrating the compound's role in the search for new pharmaceuticals and bioactive agents. This research highlights the potential of 1-(Hydroxymethyl)cyclopropaneacetonitrile and related compounds in drug discovery and development (Chapla et al., 2014).
Propriétés
IUPAC Name |
2-[1-(hydroxymethyl)cyclopropyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-4-3-6(5-8)1-2-6/h8H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOMLUMUVAPMKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433348 |
Source


|
| Record name | 1-(Hydroxymethyl)cyclopropaneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hydroxymethyl)cyclopropaneacetonitrile | |
CAS RN |
152922-71-9 |
Source


|
| Record name | 1-(Hydroxymethyl)cyclopropaneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152922-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Hydroxymethyl)cyclopropaneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

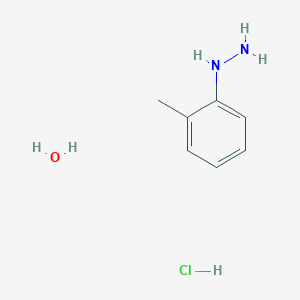
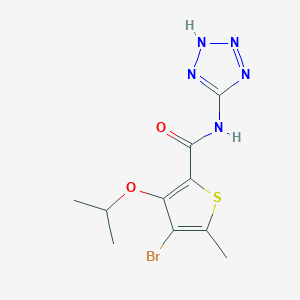

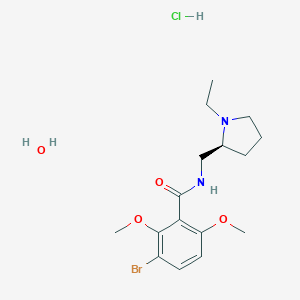
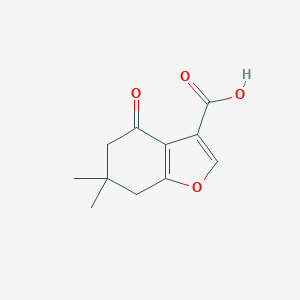

![1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B49587.png)

![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B49589.png)
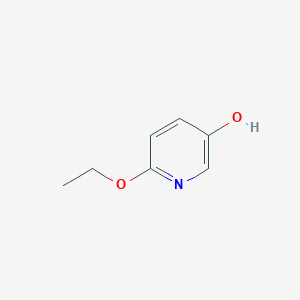


![Benzo[ghi]fluoranthene](/img/structure/B49607.png)
